Spectroscopic Characterization of (4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid: An In-depth Technical Guide
Spectroscopic Characterization of (4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive framework for the spectroscopic characterization of (4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid, a heterocyclic compound with potential applications in medicinal chemistry and drug development. Pyrazole derivatives are known to exhibit a wide range of biological activities, making the unambiguous confirmation of their structure paramount.[1][2][3] This document, designed for researchers and drug development professionals, moves beyond a simple listing of data. It synthesizes predictive analysis based on established principles with detailed, field-proven experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. The causality behind experimental choices is explained, and each protocol is presented as a self-validating system to ensure scientific integrity.
Molecular Structure and Spectroscopic Implications
The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. (4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid is comprised of a substituted pyrazole ring linked to an acetic acid moiety. The key structural features that will dictate the spectroscopic output are:
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The Pyrazole Ring: A five-membered aromatic heterocycle that forms the core of the molecule. Its aromaticity will give rise to characteristic signals in NMR and UV-Vis spectroscopy.
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Substituents on the Ring:
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An amino group (-NH₂) at the C4 position, which acts as a powerful electron-donating group and auxochrome. This will significantly influence the chemical shifts of nearby atoms and the UV-Vis absorption profile.
-
A methyl group (-CH₃) at the C3 position, providing a distinct aliphatic signal in NMR.
-
-
The Acetic Acid Side Chain (-CH₂COOH): Attached at the N1 position, this group introduces three key functionalities: a methylene bridge (-CH₂-), a carbonyl group (C=O), and a hydroxyl group (-OH), each with a unique spectroscopic signature.
Caption: Molecular Structure of the Target Compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
Expertise & Experience: NMR spectroscopy is the most powerful technique for the unambiguous elucidation of organic structures in solution. It provides detailed information about the chemical environment, connectivity, and relative quantity of magnetically active nuclei (primarily ¹H and ¹³C). For a novel or target compound like (4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid, NMR serves as the primary method for structural confirmation.
Predicted ¹H NMR Spectral Data
The expected ¹H NMR spectral data in a common deuterated solvent like DMSO-d₆ is summarized below. These predictions are derived from established chemical shift principles and data from analogous pyrazole structures.[4][5][6]
| Signal ID | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Authoritative Grounding |
| 1 | ~12.0 - 13.0 | Broad Singlet | 1H | -COOH | Carboxylic acid protons are highly deshielded and often exhibit broad signals due to hydrogen bonding and chemical exchange.[7] |
| 2 | ~7.3 - 7.6 | Singlet | 1H | C5-H (pyrazole) | The sole proton on the aromatic pyrazole ring. Its chemical shift is influenced by the adjacent nitrogen atoms. Unsubstituted pyrazole C3/C5-H appears at ~7.6 ppm.[8] |
| 3 | ~5.0 - 5.5 | Broad Singlet | 2H | -NH₂ | The chemical shift of amine protons is highly dependent on solvent, concentration, and temperature. The broadness is due to rapid exchange and quadrupolar effects.[9] |
| 4 | ~4.7 - 5.0 | Singlet | 2H | N-CH₂-COOH | This methylene group is adjacent to the pyrazole nitrogen and the carbonyl group, leading to a downfield shift. |
| 5 | ~2.1 - 2.3 | Singlet | 3H | -CH₃ | The methyl group attached to the aromatic pyrazole ring. |
Predicted ¹³C NMR Spectral Data
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Authoritative Grounding |
| ~170 - 172 | C =O (carbonyl) | The carbonyl carbon of the carboxylic acid is characteristically found in this downfield region.[10] |
| ~145 - 150 | C 3-CH₃ | The pyrazole ring carbon bearing the methyl group. |
| ~135 - 140 | C 5-H | The pyrazole ring carbon bearing the single proton. |
| ~125 - 130 | C 4-NH₂ | The pyrazole ring carbon attached to the electron-donating amino group, which typically shifts the signal upfield relative to other ring carbons. |
| ~50 - 55 | N-C H₂-COOH | The aliphatic methylene carbon, deshielded by the adjacent nitrogen and carbonyl group. |
| ~10 - 15 | -C H₃ | The methyl carbon, appearing in the typical upfield aliphatic region. |
Experimental Protocol: A Self-Validating Workflow
Trustworthiness: This protocol is designed to produce a high-resolution, unambiguous spectrum. Each step includes internal checks and standard practices to ensure data integrity.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of high-purity (4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid.
-
Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is recommended as it effectively solubilizes polar compounds and its residual proton peak (δ ≈ 2.50 ppm) and water peak (δ ≈ 3.33 ppm) are well-defined for calibration.[10]
-
Ensure the sample is fully dissolved. Use a vortex mixer if necessary.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Instrument Parameters (for a 400 MHz Spectrometer):
-
Spectrometer Frequency: 400 MHz for ¹H, 100 MHz for ¹³C.
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) for ¹H; a proton-decoupled pulse sequence (e.g., 'zgpg30') for ¹³C.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 2-5 seconds. A longer delay ensures quantitative integration, especially for broad signals.
-
Number of Scans: 16-64 for ¹H; 1024 or more for ¹³C to achieve an adequate signal-to-noise ratio.
-
Temperature: 298 K (25 °C).
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum manually.
-
Calibrate the chemical shift scale by referencing the residual solvent peak of DMSO-d₆ to 2.50 ppm for ¹H and 39.52 ppm for ¹³C.[10]
-
Integrate the ¹H signals and normalize the values to determine the relative proton ratios.[11]
-
Caption: A logical workflow for NMR data acquisition and analysis.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Expertise & Experience: IR spectroscopy is an indispensable, rapid technique for identifying the functional groups present in a molecule. It works on the principle that chemical bonds vibrate at specific, quantized frequencies. By passing infrared radiation through a sample, we can identify which frequencies are absorbed, corresponding to the vibrations of the functional groups. For this molecule, IR is crucial for confirming the presence of the carboxylic acid and the primary amine.
Predicted IR Absorption Bands
The key vibrational frequencies expected for (4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid are detailed below.[1][12][13]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity | Rationale and Authoritative Grounding |
| 3500 - 3300 | N-H Stretch | Primary Amine (-NH₂) | Medium, two bands | The asymmetric and symmetric stretching of the N-H bonds in the primary amine are characteristic.[1][9] |
| 3300 - 2500 | O-H Stretch | Carboxylic Acid (-COOH) | Very Broad | The extensive hydrogen bonding in carboxylic acid dimers results in a very broad absorption band that often overlaps with C-H stretches.[1] |
| ~3100 | C-H Stretch | Aromatic (Pyrazole) | Weak | C-H stretching in aromatic rings typically appears just above 3000 cm⁻¹. |
| ~2950 | C-H Stretch | Aliphatic (-CH₂, -CH₃) | Weak-Medium | C-H stretching in alkyl groups appears just below 3000 cm⁻¹.[13] |
| 1720 - 1700 | C=O Stretch | Carboxylic Acid (-COOH) | Strong, Sharp | This is one of the most characteristic and intense absorptions in the IR spectrum, confirming the carbonyl group.[1] |
| 1650 - 1580 | N-H Bend | Primary Amine (-NH₂) | Medium | The scissoring vibration of the primary amine group.[1] |
| 1600 - 1450 | C=N, C=C Stretch | Pyrazole Ring | Medium-Weak | Multiple bands corresponding to the stretching vibrations within the aromatic pyrazole ring.[6][13] |
Experimental Protocol: Attenuated Total Reflectance (ATR)
Trustworthiness: The ATR-FTIR method requires minimal sample preparation, reduces experimental error, and provides high-quality, reproducible spectra, making it a reliable choice.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.
-
Sample Application: Place a small amount (1-2 mg) of the solid (4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Spectrum Collection: Co-add 16 to 32 scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹. The instrument's software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Expertise & Experience: Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound and its fragmentation pattern upon ionization. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy, serving as a definitive confirmation of the chemical formula. The fragmentation pattern offers a "fingerprint" that can be pieced together to validate the proposed structure.
Predicted Mass and Fragmentation
-
Chemical Formula: C₆H₉N₃O₂
-
Monoisotopic Mass: 155.0695 g/mol
-
Expected HRMS (ESI+): An [M+H]⁺ ion at m/z 156.0773.
Key Fragmentation Pathways (Electron Impact - EI):
The molecular ion ([M]⁺˙) at m/z 155 is expected to undergo several characteristic fragmentations. The loss of the carboxylic acid group is a highly probable pathway.
-
Loss of -COOH: A neutral loss of 45 Da to yield a fragment at m/z 110. This fragment represents the 4-amino-3-methyl-1-methylenepyrazole cation.
-
Loss of H₂O: A neutral loss of 18 Da from the molecular ion.
-
Pyrazole Ring Fission: The pyrazole ring itself can fragment, commonly through the loss of N₂ or HCN, leading to smaller fragment ions.[14]
Caption: A potential fragmentation pathway for the protonated molecule.
Experimental Protocol: ESI-HRMS
Trustworthiness: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like this one, minimizing in-source fragmentation and providing a clear molecular ion peak.
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Ionization Mode: Operate in positive ion mode to detect the protonated molecule [M+H]⁺.
-
Mass Analyzer: Use a high-resolution mass analyzer (e.g., TOF or Orbitrap) to acquire the spectrum.
-
Data Analysis: Determine the accurate mass of the parent ion and compare it to the theoretical mass calculated for C₆H₁₀N₃O₂⁺. The mass error should be less than 5 ppm. If fragmentation data is desired, perform a tandem MS (MS/MS) experiment by isolating the parent ion and subjecting it to collision-induced dissociation (CID).
Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions
Expertise & Experience: UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions between molecular orbitals.[15] For this compound, the analysis focuses on the π → π* transitions within the aromatic pyrazole ring. The presence of the amino group (-NH₂) as a strong auxochrome is expected to cause a significant bathochromic (red) shift to a longer wavelength compared to an unsubstituted pyrazole.[16]
Predicted Absorption Maxima (λₘₐₓ)
-
The pyrazole ring system is the primary chromophore.
-
The C4-amino group will interact with the π-system, increasing the wavelength of maximum absorbance.
-
Expected λₘₐₓ: A primary absorption band is predicted in the range of 260-290 nm . The exact position will be solvent-dependent. For comparison, 4-aminophenol shows a λₘₐₓ at 272 nm.[17]
Experimental Protocol
Trustworthiness: This protocol uses standard procedures for ensuring accurate and repeatable absorbance measurements according to the Beer-Lambert Law.[15]
-
Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., ethanol, methanol, or water).
-
Sample Preparation: Prepare a stock solution of known concentration. Perform serial dilutions to create a working solution with an absorbance in the optimal range (0.1 - 1.0 AU).
-
Baseline Correction: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (record a baseline).
-
Spectrum Acquisition: Replace the solvent with the sample solution in the cuvette and scan across a range of wavelengths (e.g., 200-400 nm).
-
Data Analysis: Identify the wavelength of maximum absorbance (λₘₐₓ). If the concentration and path length are known, the molar absorptivity (ε) can be calculated.
Holistic Spectroscopic Profile: A Unified Conclusion
The true power of spectroscopic characterization lies in synthesizing the data from all techniques into a single, self-consistent structural proof. The ¹H and ¹³C NMR data provide the fundamental carbon-hydrogen framework. IR spectroscopy confirms the presence of key functional groups (amine, carboxylic acid) predicted by the NMR and the proposed structure. High-resolution mass spectrometry validates the elemental formula with high precision, and its fragmentation pattern aligns with the established framework. Finally, UV-Vis spectroscopy confirms the nature of the conjugated aromatic system. Together, these four techniques provide an unambiguous and robust characterization of (4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid.
References
-
Jetir.Org. (n.d.). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2... Retrieved from [Link]
-
ResearchGate. (n.d.). General mechanism of pyrazole derivatives using I2 The IR spectrum of 5... Retrieved from [Link]
-
Visnav. (2022, July 27). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Retrieved from [Link]
-
ACS Publications. (2025, October 29). Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. Retrieved from [Link]
-
MDPI. (2025, September 12). Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles. Retrieved from [Link]
-
AWS. (n.d.). (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. Retrieved from [Link]
-
Research Square. (2024, May 1). Exploring the Synthesis, Isolation, and Characterization of a Derivative of (Pyrazol-4-yl)acetic Acid within the Framework of Chemical Investigation. Retrieved from [Link]
-
ResearchGate. (2026, March 5). (PDF) Synthesis of Pyrazole Derivatives: a New Therapeutic Approach for Antiubercular and Anticancer Activity. Retrieved from [Link]
-
ResearchGate. (n.d.). Biologically active 4‐aminopyrazole derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectrometric study of some pyrazoline derivatives. Retrieved from [Link]
-
IntechOpen. (2018, December 3). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Retrieved from [Link]
-
ResearchGate. (n.d.). UV–vis absorption spectra of (a) compounds 4a, 4d–4h, 5a, and 5d–5h in... Retrieved from [Link]
-
Orient J Chem. (n.d.). Synthesis and Characterization of Some Biologically Important Pyrazolyl Compounds. Retrieved from [Link]
-
PMC. (n.d.). Crystal structure of 4-amino-3-(3-methyl-5-phenyl-1H-pyrazol-1-yl)... Retrieved from [Link]
-
PMC. (2024, November 22). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Retrieved from [Link]
-
ACS Publications. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the... Retrieved from [Link]
-
PMC. (2017, July 19). 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. Retrieved from [Link]
-
ResearchGate. (2025, October 16). (PDF) Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Retrieved from [Link]
-
IJSRED. (2025, July). A Review of Ultraviolet-Visible (UV-Vis) Spectroscopy and Its Practical Applications. Retrieved from [Link]
-
AIR Unimi. (n.d.). NMR SPECTRA OF CHAPTER 1. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. Retrieved from [Link]
-
MDPI. (2024, May 17). 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. Retrieved from [Link]
-
SIELC Technologies. (n.d.). UV-Vis Spectrum of 4-aminophenol. Retrieved from [Link]
-
Growing Science. (n.d.). 4-(1-(4-(4-(4-aminophenyl)-1H- pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2... Retrieved from [Link]
-
PMC. (2021, July 15). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and thermal behaviors of 4-amino-3,5-dinitro-1H-pyrazole. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 15). 6.7: ¹H NMR Spectra and Interpretation (Part II). Retrieved from [Link]
-
PMC. (n.d.). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectrum of 3-amino-5-hydroxyl-4 phenylazo-1H-pyrazole compound III. Retrieved from [Link]
Sources
- 1. jetir.org [jetir.org]
- 2. visnav.in [visnav.in]
- 3. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. air.unimi.it [air.unimi.it]
- 8. Pyrazole(288-13-1) 1H NMR spectrum [chemicalbook.com]
- 9. mdpi.com [mdpi.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | IntechOpen [intechopen.com]
- 15. ijsred.com [ijsred.com]
- 16. researchgate.net [researchgate.net]
- 17. UV-Vis Spectrum of 4-aminophenol | SIELC Technologies [sielc.com]
